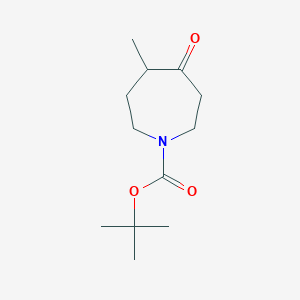

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the azepane ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis begins with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Step 2:

Step 3: The methyl group is introduced via alkylation reactions, often using methyl iodide as the alkylating agent.

Industrial Production Methods:

Industrial production methods for tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Compounds with different functional groups replacing the tert-butyl ester.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Studies: The compound is used in studies involving nitrogen-containing heterocycles, which are important in various biological processes.

Medicine:

Drug Development: The compound serves as a building block in the synthesis of potential pharmaceutical agents.

Industry:

Mecanismo De Acción

The mechanism of action of tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Tert-butyl 3-methyl-4-oxoazepane-1-carboxylate: Similar structure but with different positioning of the methyl and ketone groups.

Tert-butyl 4-oxoazepane-1-carboxylate: Lacks the methyl group present in tert-butyl 4-methyl-5-oxoazepane-1-carboxylate.

Uniqueness:

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Actividad Biológica

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 213.31 g/mol. The compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, contributing to its biological activity.

Research indicates that compounds similar to this compound can modulate various biological pathways. For instance, studies have shown that related azepane derivatives can act as agonists for muscarinic receptors, which are crucial in cognitive functions and memory processes. The interaction with these receptors suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR of azepane derivatives indicates that modifications on the azepane ring significantly influence their biological activity. For example, the presence of specific substituents on the ring can enhance receptor binding affinity and selectivity. A comparative analysis showed that certain structural features lead to improved potency at muscarinic M1 receptors while minimizing interactions with M2 and M3 receptors, thereby reducing side effects associated with non-selective agonists .

Study 1: Muscarinic Receptor Modulation

In a study investigating the efficacy of azepane derivatives, this compound was tested for its ability to activate M1 receptors. The results demonstrated that this compound exhibited sub-micromolar potency (EC50 = 316 nM) at the M1 receptor, indicating its potential as a therapeutic agent for cognitive enhancement .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. The study revealed that azepane derivatives could induce autophagy in neuronal cells, promoting cell survival under stress conditions. This effect was attributed to enhanced lysosomal function, suggesting a role for these compounds in neurodegenerative disease management .

Data Table: Summary of Biological Activities

| Compound | Target Receptor | EC50 (nM) | Biological Effect |

|---|---|---|---|

| This compound | M1 | 316 | Cognitive enhancement |

| Related Azepane Derivative | Autophagy | - | Neuroprotective effects |

| Other Azepane Compounds | Various | Varies | Potential treatment for cognitive disorders |

Propiedades

IUPAC Name |

tert-butyl 4-methyl-5-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTMDKGETGTSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.